molecular formula C13H18O4 B3176193 Ethyl 4-(4-hydroxybutoxy)benzoate CAS No. 98092-85-4

Ethyl 4-(4-hydroxybutoxy)benzoate

Cat. No.: B3176193
CAS No.: 98092-85-4
M. Wt: 238.28 g/mol
InChI Key: LNJDUFYAXIUSGC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxybutoxy)benzoate is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a hydroxybutoxy substituent on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 4-(4-hydroxybutoxy)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. These methods often employ heterogeneous catalysts to facilitate the esterification process and reduce the formation of by-products .

Chemical Reactions Analysis

Ethyl 4-(4-hydroxybutoxy)benzoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: In the presence of an acid or base, the ester group can be hydrolyzed to yield 4-hydroxybenzoic acid and ethanol.

    Oxidation: The hydroxybutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-hydroxybutoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the formulation of cosmetics and personal care products due to its stability and compatibility with other ingredients.

Mechanism of Action

The mechanism of action of ethyl 4-(4-hydroxybutoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxybutoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function . The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid, which may exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-(4-hydroxybutoxy)benzoate can be compared with other similar compounds, such as ethyl 4-hydroxybenzoate (ethylparaben) and methyl 4-hydroxybenzoate (methylparaben). These compounds share a common benzoic acid core but differ in their ester substituents .

    Ethyl 4-hydroxybenzoate: Similar in structure but lacks the hydroxybutoxy group, making it less versatile in certain chemical reactions.

    Methyl 4-hydroxybenzoate: Has a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility properties.

Properties

IUPAC Name

ethyl 4-(4-hydroxybutoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-16-13(15)11-5-7-12(8-6-11)17-10-4-3-9-14/h5-8,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJDUFYAXIUSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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